1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene

Catalog No.
S14546001
CAS No.
1028332-20-8
M.F
C9H9Cl2IO2
M. Wt
346.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene

CAS Number

1028332-20-8

Product Name

1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene

IUPAC Name

1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene

Molecular Formula

C9H9Cl2IO2

Molecular Weight

346.97 g/mol

InChI

InChI=1S/C9H9Cl2IO2/c1-2-13-5-14-8-4-6(10)3-7(11)9(8)12/h3-4H,2,5H2,1H3

InChI Key

PCBJCXWCKDHXQC-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=C(C(=CC(=C1)Cl)Cl)I

1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene is an organic compound characterized by the molecular formula C9H9Cl2IO2\text{C}_9\text{H}_9\text{Cl}_2\text{I}\text{O}_2. This compound features a benzene ring substituted with two chlorine atoms, one iodine atom, and an ethoxymethoxy group. The presence of these halogen and ether functionalities contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines or thiols, allowing for the formation of new compounds.
  • Oxidation Reactions: The ethoxymethoxy group can be oxidized to yield corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: This compound can undergo reduction to remove halogen atoms or modify the ethoxymethoxy group, potentially leading to derivatives with different biological activities.

Research into the biological activity of 1,5-dichloro-3-ethoxymethoxy-2-iodobenzene has indicated potential antimicrobial and anticancer properties. The halogen substituents may enhance its binding affinity to biological targets, making it a candidate for further investigation in medicinal chemistry. Studies have suggested that compounds with similar structures can interact with specific enzymes or receptors, leading to inhibition or activation of various biological pathways.

The synthesis of 1,5-dichloro-3-ethoxymethoxy-2-iodobenzene typically involves the iodination of a precursor compound, such as 1,5-dichloro-3-(ethoxymethoxy)benzene. This iodination can be achieved using iodine in conjunction with an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is generally conducted in organic solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors and automated systems to optimize yield and purity. This approach allows for consistent quality while maintaining efficiency in production processes.

1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene has several notable applications:

  • Organic Synthesis: It serves as a building block for the preparation of more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industrial Use: Utilized in the development of specialty chemicals and materials.

The interaction studies of 1,5-dichloro-3-ethoxymethoxy-2-iodobenzene focus on its ability to bind to various biological targets. These studies reveal that its unique combination of halogen atoms enhances its specificity towards certain enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems and exploring its potential as a therapeutic agent.

Several compounds share structural similarities with 1,5-dichloro-3-ethoxymethoxy-2-iodobenzene. Here are some notable examples:

Compound NameStructureKey Features
1,5-Dichloro-3-chloromethyl-2-(ethoxymethoxy)benzeneC9H10Cl3O2Contains chloromethyl instead of iodine
1,5-Dichloro-3-methoxymethoxy-2-iodobenzeneC9H10Cl2IO3Features a methoxymethoxy group
1,5-Dichloro-3-(ethoxymethoxy)-2-bromobenzeneC9H10BrCl2O2Contains bromine instead of iodine

Uniqueness

The uniqueness of 1,5-dichloro-3-ethoxymethoxy-2-iodobenzene lies in its specific arrangement of chlorine, iodine, and ethoxymethoxy groups on the benzene ring. This distinct combination imparts unique chemical and physical properties that make it valuable for targeted applications in both synthetic chemistry and biological research.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

345.90243 g/mol

Monoisotopic Mass

345.90243 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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